2-Butanone, 1-(1-naphthyloxy)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73758-41-5 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-naphthalen-1-yloxybutan-2-one |
InChI |
InChI=1S/C14H14O2/c1-2-12(15)10-16-14-9-5-7-11-6-3-4-8-13(11)14/h3-9H,2,10H2,1H3 |
InChI Key |
QIWHGUWIXSKJKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)COC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways for 2 Butanone, 1 1 Naphthyloxy
Retrosynthetic Analysis of 2-Butanone (B6335102), 1-(1-naphthyloxy)-
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.inicj-e.orgdeanfrancispress.com For 2-Butanone, 1-(1-naphthyloxy)-, the primary disconnections involve the ether linkage and the carbon-carbon bonds of the ketone moiety.
Two primary retrosynthetic pathways are most logical for this target molecule:
C-O Bond Disconnection (Ether Synthesis Route): The most straightforward disconnection is at the ether oxygen. This approach, based on the Williamson ether synthesis, identifies 1-naphthol (B170400) and a 2-butanone derivative with a leaving group at the C1 position as the key synthons. The corresponding synthetic equivalents would be 1-naphthoxide (formed from 1-naphthol and a base) and a 1-halo-2-butanone, such as 1-bromo-2-butanone (B1265390).
Target Molecule: 2-Butanone, 1-(1-naphthyloxy)-
Transform: C-O Disconnection
Synthons: 1-naphthoxide (nucleophile) and a C1-electrophilic 2-butanone synthon (CH₃CH₂COCH₂⁺)
Synthetic Equivalents: 1-Naphthol and 1-bromo-2-butanone (or a related halide/sulfonate)
Cα-C Bond Disconnection (α-Arylation Route): An alternative disconnection breaks the bond between the carbonyl carbon (C2) and the methylene (B1212753) carbon (C1). This approach falls under the category of α-arylation of ketones. acs.orgunipd.it This pathway considers the 2-butanone enolate as the nucleophile and a naphthyloxymethyl electrophile. However, a more common variant in modern synthesis involves the coupling of an enolate or enol ether of 2-butanone with an aryl halide, which would not be a direct route for this specific aryloxy-ketone. A more plausible α-arylation strategy would involve reacting the enolate of 2-butanone with a naphthyl derivative that already contains the oxygen, such as a 1-(halomethoxy)naphthalene, though this is a less common reagent. A more direct α-oxygenation followed by etherification is also conceivable.
Target Molecule: 2-Butanone, 1-(1-naphthyloxy)-
Transform: Cα-O Bond Formation (conceptual)
Synthons: 2-Butanone enolate (nucleophile) and a 1-naphthyloxy electrophile ("ArO⁺")
Synthetic Equivalents: 2-Butanone and a reagent capable of electrophilic α-naphthyloxylation.
The C-O bond disconnection represents the most direct and classically established route for synthesizing this specific target molecule.
Established and Emerging Synthetic Routes to Naphthyloxy-Ketones
The synthesis of naphthyloxy-ketones, and more broadly aryloxy-ketones, leverages a range of methodologies from classic multi-step sequences to modern, highly efficient one-pot protocols.
Multi-step syntheses are common for constructing complex organic molecules, allowing for controlled modifications and purification of intermediates. savemyexams.com For a molecule like 2-Butanone, 1-(1-naphthyloxy)-, a typical multi-step approach would first involve the preparation of the necessary precursors, followed by the key bond-forming reaction.
A representative multi-step sequence based on the Williamson ether synthesis would be:
Activation of the Naphthol: 1-Naphthol is treated with a suitable base (e.g., sodium hydride, potassium carbonate) in an appropriate solvent (e.g., acetone, DMF, acetonitrile) to generate the more nucleophilic 1-naphthoxide anion.
Nucleophilic Substitution: The generated naphthoxide is then reacted with a 1-halo-2-butanone (e.g., 1-chloro- or 1-bromo-2-butanone). The naphthoxide displaces the halide via an Sₙ2 reaction to form the target ether linkage.
Work-up and Purification: The reaction mixture is processed to remove salts and unreacted starting materials, followed by purification, typically by column chromatography or recrystallization, to yield the pure 2-Butanone, 1-(1-naphthyloxy)-.
This robust and predictable method is a cornerstone of ether synthesis and remains widely used for its reliability.
One-pot reactions enhance synthetic efficiency by reducing the number of work-up and purification steps, saving time, and minimizing solvent waste. For the synthesis of naphthyloxy-ketones, a one-pot Williamson ether synthesis is readily implemented. In this approach, 1-naphthol, a base (such as K₂CO₃), and the alkylating agent (1-halo-2-butanone) are all combined in a single reaction vessel. Often, a phase-transfer catalyst is added to facilitate the reaction between the solid base and the organic-soluble reactants. researchgate.net
Recent advancements in synthetic methodology have explored novel one-pot syntheses of related aryloxy-ketones. For instance, methods involving the synergistic merger of photoredox, nickel, and hydrogen atom transfer catalysis allow for direct C-H functionalization of aldehydes, providing a broad range of ketones from commercially available starting materials. organic-chemistry.org While not a direct synthesis for the target compound, these advanced methods highlight the trend towards more direct and efficient bond-forming strategies.
Functional group interconversions (FGIs) are crucial for preparing suitable precursors for the key synthetic step. deanfrancispress.com In the context of synthesizing 2-Butanone, 1-(1-naphthyloxy)-, a key FGI is the preparation of 1-halo-2-butanone from 1-buten-2-ol (B14168027) or 2-butanone itself.
From 2-Butanone: The α-halogenation of 2-butanone can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in an acidic medium to yield 1-bromo-2-butanone. This transforms the relatively unreactive C-H bond into a C-Br bond, installing a good leaving group for the subsequent nucleophilic substitution by 1-naphthoxide.
From other precursors: Other starting materials might require more extensive FGIs. For example, if starting from butanoic acid, a multi-step sequence involving α-bromination (e.g., Hell-Volhard-Zelinsky reaction) followed by conversion to the corresponding ketone would be necessary.
These preparatory steps are essential for ensuring the success of the main bond-forming reaction that constructs the final naphthyloxy-ketone structure.
Catalytic Approaches in 2-Butanone, 1-(1-naphthyloxy)- Synthesis
Catalysis offers powerful tools to increase reaction rates, improve selectivity, and enable reactions under milder conditions. While the classic Williamson ether synthesis is often performed stoichiometrically with a base, catalytic methods, particularly those involving phase-transfer or transition metal catalysis, are highly relevant.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is widely employed in organic synthesis.
Phase-Transfer Catalysis (PTC): In the synthesis of 2-Butanone, 1-(1-naphthyloxy)-, PTC is an excellent example of homogeneous catalysis. researchgate.net When using an inorganic base like potassium carbonate, which is insoluble in many organic solvents, a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) is added. The catalyst transports the naphthoxide anion from the solid or aqueous phase into the organic phase where it can react with the 1-halo-2-butanone. This dramatically increases the reaction rate.
| Catalyst System | Reactants | Conditions | Outcome |
| Tetrabutylammonium bromide (TBAB) | 1-Naphthol, 1-Epichlorohydrin, K₂CO₃ | Solid-Liquid PTC | High conversion and selectivity for the corresponding epoxypropane, a related structure. researchgate.net |
Transition Metal Catalysis: Palladium and copper catalysts are central to modern C-O bond-forming reactions, although they are more commonly applied to the synthesis of diaryl ethers or in α-arylation reactions rather than the specific alkyl-aryl ether synthesis discussed here. acs.orgunipd.it However, developments in catalysis are continuous. For example, novel copper(I) catalytic systems have been developed for the enantioselective arylation of silyl (B83357) enol ethers to produce α-arylated ketones. unipd.it While this specific methodology is for C-C bond formation, it underscores the power of homogeneous transition metal catalysis in ketone functionalization. Similarly, combined photoredox and N-heterocyclic carbene (NHC) catalysis has emerged for the synthesis of γ-aryloxy ketones, showcasing advanced catalytic strategies for forming C-O bonds at positions other than the α-carbon. researchgate.net
These catalytic methods represent the forefront of synthetic chemistry, aiming to provide more efficient, selective, and sustainable routes to complex molecules like 2-Butanone, 1-(1-naphthyloxy)-.
Heterogeneous Catalysis Development
The development of heterogeneous catalysts for the synthesis of ketones, such as 2-Butanone, 1-(1-naphthyloxy)-, is a key area of research aimed at improving reaction efficiency, selectivity, and catalyst reusability. While specific literature on the direct heterogeneous catalytic synthesis of 2-Butanone, 1-(1-naphthyloxy)- is scarce, general principles from related ketone syntheses are applicable.
Supported metal catalysts, particularly those based on palladium, platinum, and gold, have demonstrated significant efficacy in C-C bond-forming reactions, a crucial step in constructing the carbon skeleton of the target molecule. The choice of support material, such as activated carbon, zeolites, or metal oxides, can profoundly influence the catalyst's performance by affecting metal dispersion and the electronic properties of the active sites. For instance, a solid-supported palladium catalyst could potentially be employed in a Suzuki or Heck coupling reaction to form a key precursor to 2-Butanone, 1-(1-naphthyloxy)-.
Solid acid and base catalysts, including zeolites, modified clays, and mixed metal oxides, offer another avenue for the synthesis. These materials can catalyze essential reactions like Friedel-Crafts acylation or alkylation to introduce the butanone side chain onto the naphthalene (B1677914) ring system, or facilitate the Williamson ether synthesis to form the naphthyloxy linkage. The well-defined pore structures of zeolites can also impart shape selectivity, potentially leading to higher yields of the desired isomer.
The following table summarizes potential heterogeneous catalysts and their applicability to the synthesis of 2-Butanone, 1-(1-naphthyloxy)-.
| Catalyst Type | Support Material | Potential Reaction Step | Advantages |
| Palladium (Pd) | Activated Carbon, Alumina | C-C bond formation (e.g., Suzuki, Heck coupling) | High activity, good selectivity, reusability |
| Zeolites (e.g., H-ZSM-5) | - | Friedel-Crafts acylation, Williamson ether synthesis | Shape selectivity, tunable acidity, thermal stability |
| Mixed Metal Oxides | e.g., MgO-ZrO₂ | Condensation reactions | Bifunctional (acid-base) properties, high stability |
Organocatalysis and Biocatalysis in Ketone Formation
Organocatalysis and biocatalysis have emerged as powerful, sustainable alternatives to traditional metal-based catalysis for ketone synthesis.
Organocatalysis utilizes small organic molecules to catalyze reactions. For the asymmetric synthesis of ketones, proline and its derivatives are well-known catalysts for aldol (B89426) and Michael reactions. In a potential synthesis of 2-Butanone, 1-(1-naphthyloxy)-, an organocatalyst could be used to facilitate the enantioselective aldol condensation between a naphthyloxy-functionalized aldehyde and a ketone, thereby establishing a chiral center if desired. This approach offers the benefits of being metal-free and often providing high levels of stereocontrol.
Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with high specificity and under mild conditions. Enzymes such as lipases, esterases, and oxidoreductases are particularly relevant to ketone synthesis. For instance, an oxidoreductase could be used for the selective oxidation of the corresponding secondary alcohol to produce 2-Butanone, 1-(1-naphthyloxy)-. Alternatively, a lipase (B570770) could be employed for the kinetic resolution of a racemic precursor, yielding an enantioenriched product. The immobilization of these enzymes on solid supports further enhances their stability and facilitates their reuse, aligning with the principles of green chemistry.
Reaction Mechanism Elucidation for 2-Butanone, 1-(1-naphthyloxy)- Formation
A thorough understanding of the reaction mechanism is fundamental to optimizing the synthesis of 2-Butanone, 1-(1-naphthyloxy)-. This involves the characterization of transition states, the identification of reaction intermediates, and the study of the kinetic and thermodynamic parameters of the synthetic pathways.
The transition state is the highest energy point along the reaction coordinate and its structure determines the activation energy of the reaction. For a key bond-forming step in the synthesis of 2-Butanone, 1-(1-naphthyloxy)-, such as a nucleophilic attack on a carbonyl group or an SN2 reaction to form the ether linkage, the transition state would involve partially formed and broken bonds. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling these transient structures and calculating their energies. This information can provide valuable insights into the reaction kinetics and help in the rational design of catalysts that can stabilize the transition state and accelerate the reaction.
Reaction intermediates are transient species that are formed and consumed during the course of a reaction. Their detection and characterization provide direct evidence for a proposed mechanistic pathway. Depending on the synthetic route to 2-Butanone, 1-(1-naphthyloxy)-, potential intermediates could include enolates, carbocations, or tetrahedral intermediates. Spectroscopic techniques such as in situ NMR and IR spectroscopy, as well as mass spectrometry, are invaluable for identifying these species. In some instances, intermediates can be trapped or isolated by running the reaction at low temperatures.
Kinetic studies, which involve measuring reaction rates as a function of reactant concentrations, temperature, and catalyst loading, provide quantitative information about the reaction mechanism. The determined rate law can help to identify the rate-determining step and provide insights into the composition of the transition state.
Principles of Green Chemistry in 2-Butanone, 1-(1-naphthyloxy)- Synthesis
The application of green chemistry principles is crucial for developing sustainable synthetic routes to 2-Butanone, 1-(1-naphthyloxy)-. Key considerations include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical CO₂, or biodegradable solvents.
Catalysis: Employing catalytic methods, including heterogeneous catalysis, organocatalysis, and biocatalysis, to reduce the use of stoichiometric reagents and minimize waste generation.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources to reduce reliance on fossil fuels.
By integrating these principles, the synthesis of 2-Butanone, 1-(1-naphthyloxy)- can be made more environmentally friendly and economically viable.
Solvent-Free and Reduced-Solvent Reaction Designs
In the pursuit of greener and more sustainable chemical processes, there is a significant emphasis on minimizing or eliminating the use of volatile organic solvents. For the synthesis of aryl ethers and ketones, solvent-free or reduced-solvent methodologies offer considerable advantages, including reduced waste, lower costs, and simplified purification procedures.
One plausible solvent-free approach for the synthesis of 2-Butanone, 1-(1-naphthyloxy)- would be an adaptation of the Williamson ether synthesis. This would involve the reaction of 1-naphthol with a suitable four-carbon electrophile, such as 1-chloro-2-butanone or 1-bromo-2-butanone, in the presence of a solid base like powdered potassium hydroxide (B78521) (KOH) or potassium carbonate (K2CO3). The reaction could be facilitated by heating the neat mixture of reactants. This approach has been successfully applied to the synthesis of other alkyl aryl ketones, where heating a mixture of the ketone, an alkylating agent, and a solid base can lead to the desired product without the need for a solvent. For instance, the methylene transfer reaction to alkyl aryl ketones has been effectively carried out in the absence of a solvent by heating the reactants with potassium tert-butoxide, followed by distillation to isolate the product. clockss.org
Phase-transfer catalysis (PTC) offers another avenue for reduced-solvent synthesis. In a solid-liquid PTC system, a quaternary ammonium salt can facilitate the reaction between the solid salt of 1-naphthol (naphthoxide) and liquid 1-halo-2-butanone. This method enhances reaction rates and selectivity, often allowing for the use of less solvent or even solvent-free conditions. researchgate.net The synthesis of 1-(1-naphthyloxy)-2,3-epoxypropane from 1-naphthol and epichlorohydrin (B41342) under solid-liquid PTC conditions has demonstrated high selectivity and follows pseudo-first-order kinetics, highlighting the potential of this strategy for minimizing waste. researchgate.net
Below is a table illustrating a hypothetical solvent-free synthesis of 2-Butanone, 1-(1-naphthyloxy)- based on these principles.
| Reactant 1 | Reactant 2 | Base | Catalyst | Condition | Product |
| 1-Naphthol | 1-chloro-2-butanone | Powdered KOH | None | Heat (e.g., 60-80 °C) | 2-Butanone, 1-(1-naphthyloxy)- |
| 1-Naphthol | 1-bromo-2-butanone | K2CO3 | Tetrabutylammonium bromide (TBAB) | Heat (e.g., 70 °C) | 2-Butanone, 1-(1-naphthyloxy)- |
Atom Economy and Efficiency in Synthetic Routes
Atom economy is a crucial metric in green chemistry, quantifying the efficiency of a chemical reaction in converting reactants into the desired product. The traditional Williamson ether synthesis, while versatile, can have a moderate atom economy due to the formation of a stoichiometric amount of a salt byproduct. rsc.orgwikipedia.org
The reaction for synthesizing 2-Butanone, 1-(1-naphthyloxy)- via the Williamson route can be depicted as:
C₁₀H₇O⁻Na⁺ + ClCH₂C(O)CH₂CH₃ → C₁₀H₇OCH₂C(O)CH₂CH₃ + NaCl
Another strategy to enhance efficiency is through reactions that proceed with 100% theoretical atom economy, such as addition reactions. While not directly applicable to the primary synthesis of the target molecule from 1-naphthol and a butanone derivative, considering alternative precursors could open avenues for more atom-economical routes.
The following table provides a comparative analysis of the atom economy for different potential synthetic routes to 2-Butanone, 1-(1-naphthyloxy)-.
| Synthetic Route | Reactants | Byproducts | Theoretical Atom Economy |
| Traditional Williamson Ether Synthesis | 1-Naphthol, Sodium Hydroxide, 1-chloro-2-butanone | Sodium Chloride, Water | Moderate |
| Catalytic Williamson Ether Synthesis (Hypothetical) | 1-Naphthol, 1-hydroxy-2-butanone | Water | High |
Electrocatalytic and Photocatalytic Methods for Ketone Synthesis
Recent advancements in organic synthesis have seen the emergence of electrocatalytic and photocatalytic methods as powerful tools for constructing complex molecules under mild conditions. These techniques offer alternative mechanistic pathways that can lead to improved selectivity and reduced environmental impact.
Electrocatalytic Methods:
Electrocatalysis can be employed for the synthesis of ketones through various strategies. One approach involves the electrocatalytic cascade reaction using carbon dioxide as a carbonyl source for the carbonylation of organic halides. researchgate.neturv.cat While this is a more complex route for the specific target molecule, it showcases the potential of electrochemistry to construct ketone functionalities from simple building blocks. researchgate.neturv.cat Another electrocatalytic method involves the reductive amination of ketones, which, while not directly a synthetic route to the target molecule, demonstrates the ability of electrocatalysis to manipulate ketone functionalities. acs.org More relevantly, the α-functionalization of ketones can be achieved through electrocatalytic methods, which could potentially be adapted for the synthesis of α-aryloxy ketones. nih.gov
Photocatalytic Methods:
Photocatalysis offers a green and efficient way to drive chemical reactions using light as an energy source. The synthesis of ketones from alcohols through photocatalytic oxidation is a well-established method. nih.govrsc.org For the synthesis of 2-Butanone, 1-(1-naphthyloxy)-, a potential photocatalytic route could involve the coupling of 1-naphthol with a suitable four-carbon alcohol precursor, followed by selective oxidation of the secondary alcohol to a ketone. A dual photo/cobalt-catalytic system has been developed for the direct synthesis of ketones from primary alcohols and alkenes, demonstrating the feasibility of constructing ketone structures through photoredox catalysis. researchgate.netbohrium.com Furthermore, the deoxygenative coupling of aromatic carboxylic acids with alkenes enabled by visible-light photoredox catalysis presents another innovative strategy for ketone synthesis. nih.gov
The table below summarizes potential electrocatalytic and photocatalytic approaches that could be conceptually applied to the synthesis of 2-Butanone, 1-(1-naphthyloxy)- or its precursors.
| Method | Conceptual Application | Key Features |
| Electrocatalysis | α-Aryloxylation of 2-butanone using an electrochemically generated naphthoxy species. | Avoids harsh reagents, potential for high selectivity. |
| Photocatalysis | Coupling of 1-naphthol with a butene derivative followed by photocatalytic oxidation. | Utilizes light energy, mild reaction conditions. |
| Photocatalysis | Direct photocatalytic coupling of 1-naphthol with a suitable 4-carbon precursor containing a leaving group. | Potentially a more direct route under mild conditions. |
These advanced catalytic methods, while not yet specifically reported for the synthesis of 2-Butanone, 1-(1-naphthyloxy)-, represent the forefront of synthetic chemistry and offer promising avenues for future research into the efficient and sustainable production of this and similar compounds.
Advanced Spectroscopic and Analytical Techniques for 2 Butanone, 1 1 Naphthyloxy Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 2-Butanone (B6335102), 1-(1-naphthyloxy)- in solution. Through a combination of one-dimensional and two-dimensional experiments, the complete proton and carbon framework can be mapped.
The ¹H NMR spectrum provides critical information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is logically divided into two distinct regions: the aliphatic (alkyl) region and the aromatic region.
Alkyl Region: The three sets of protons on the butanone side chain are expected to appear in the upfield region of the spectrum.
The methyl protons (H-4) , being furthest from the electron-withdrawing groups, would resonate at the highest field, predicted around 1.10 ppm . Due to coupling with the adjacent methylene (B1212753) protons (H-3), this signal would appear as a triplet .
The methylene protons at the C-3 position , adjacent to the carbonyl group, are deshielded and would appear as a quartet around 2.75 ppm due to coupling with the H-4 methyl protons. libretexts.orgoregonstate.edu
The methylene protons at the C-1 position , directly attached to the deshielding naphthyloxy oxygen atom, are shifted significantly downfield. This signal is predicted to appear as a singlet around 4.70 ppm , as it has no adjacent protons to couple with. libretexts.orgfiveable.me
Aromatic Region: The seven protons on the naphthalene (B1677914) ring system are expected to produce a complex series of overlapping multiplets in the downfield region, typically between 7.10 and 8.20 ppm . The proton ortho to the ether linkage (H-2') and the peri proton (H-8') are often the most deshielded due to anisotropic effects and proximity to the substituent. nih.gov
Predicted ¹H NMR Data for 2-Butanone, 1-(1-naphthyloxy)-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-4 (-CH₃) | 1.10 | Triplet (t) | 3H |
| H-3 (-CH₂-) | 2.75 | Quartet (q) | 2H |
| H-1 (-O-CH₂-) | 4.70 | Singlet (s) | 2H |
| Ar-H (Naphthyl) | 7.10 - 8.20 | Multiplet (m) | 7H |
The ¹³C NMR spectrum reveals each unique carbon environment within the molecule. For 2-Butanone, 1-(1-naphthyloxy)-, 14 distinct signals are expected due to the lack of molecular symmetry.
The most characteristic signal is that of the carbonyl carbon (C-2) , which is significantly deshielded and predicted to appear far downfield, in the range of 208–212 ppm . libretexts.orglibretexts.org The carbon atom of the methylene group attached to the ether oxygen (C-1) would be found around 75 ppm . The other aliphatic carbons, C-3 and C-4 , would resonate further upfield at approximately 36 ppm and 8 ppm , respectively. fiveable.me The ten carbons of the naphthalene ring would produce a series of signals in the aromatic region (105–155 ppm), with the carbon directly bonded to the ether oxygen (C-1') being the most deshielded in this group. nih.gov
Predicted ¹³C NMR Data for 2-Butanone, 1-(1-naphthyloxy)-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4 (-CH₃) | ~ 8 |
| C-3 (-CH₂-) | ~ 36 |
| C-1 (-O-CH₂-) | ~ 75 |
| Aromatic Carbons | 105 - 145 |
| Aromatic C-O (C-1') | ~ 155 |
| C-2 (C=O) | ~ 210 |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assembling the molecular structure by revealing through-bond correlations between nuclei. wikipedia.orgyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment would confirm the connectivity within the ethyl fragment of the butanone chain. A clear cross-peak would be observed between the methyl protons (H-4, ~1.10 ppm) and the adjacent methylene protons (H-3, ~2.75 ppm), confirming their neighborly relationship. libretexts.org
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. columbia.edulibretexts.org It would be used to definitively assign each carbon signal based on the established proton assignments. For instance, the proton singlet at ~4.70 ppm would show a correlation to the carbon signal at ~75 ppm, confirming this as the C-1 methylene group. pressbooks.pubcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping the complete molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. columbia.edulibretexts.org Key expected correlations for 2-Butanone, 1-(1-naphthyloxy)- would include:
A correlation from the H-1 methylene protons (~4.70 ppm) to the carbonyl carbon (C-2, ~210 ppm), linking the ether and ketone functionalities.
A correlation from the H-1 methylene protons (~4.70 ppm) to the aromatic carbon C-1' (~155 ppm), confirming the attachment of the butanone chain to the naphthalene ring via the ether linkage.
Correlations from the H-3 methylene protons (~2.75 ppm) to both the C-2 carbonyl carbon and the C-4 methyl carbon.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides essential information regarding the compound's molecular weight and formula, and its fragmentation pattern offers corroborating structural evidence.
High-resolution mass spectrometry is a highly accurate technique used to determine the elemental composition of a molecule. measurlabs.com For 2-Butanone, 1-(1-naphthyloxy)-, which has a molecular formula of C₁₄H₁₄O₂, HRMS would provide an exact mass measurement. libretexts.orglibretexts.org This precise measurement allows for the unambiguous confirmation of the molecular formula, distinguishing it from any other combination of atoms that might have the same nominal mass. researchgate.netyoutube.com
Molecular Formula: C₁₄H₁₄O₂
Monoisotopic Mass (Calculated): 214.0994 u
An experimental HRMS result matching this calculated value to within a few parts per million (ppm) would serve as definitive proof of the compound's elemental formula.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion, M⁺˙) to produce a spectrum of product ions. This fragmentation pattern is characteristic of the molecule's structure and helps to confirm the arrangement of its functional groups. jove.com For 2-Butanone, 1-(1-naphthyloxy)-, several key fragmentation pathways are anticipated.
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a dominant fragmentation pathway for ketones. libretexts.orgchadsprep.comchemguide.co.uk
Loss of an ethyl radical (•C₂H₅) would result in a prominent acylium ion at m/z 185 .
Cleavage of the C1-C2 bond would lead to the formation of an ethylcarbonyl cation at m/z 57 .
Ether Bond Cleavage: Fragmentation of aryl ethers often involves cleavage of the alkyl-oxygen bond or rearrangement. miamioh.eduscribd.comblogspot.com
A key fragmentation would be the formation of the naphthyloxy cation at m/z 143 . This stable fragment is often observed in the mass spectra of naphthyl ethers.
Cleavage of the C-O bond can also lead to a naphthalen-1-ol radical cation at m/z 144 through hydrogen rearrangement. whitman.edu
The relative abundance of these fragments, particularly the base peak, provides insight into the most stable ions that can be formed from the parent molecule.
Predicted Key MS/MS Fragments for 2-Butanone, 1-(1-naphthyloxy)-
| m/z | Proposed Identity | Fragmentation Pathway |
| 214 | [M]⁺˙ | Molecular Ion |
| 185 | [M - C₂H₅]⁺ | α-cleavage, loss of ethyl radical |
| 143 | [C₁₀H₇O]⁺ | Cleavage of C1-O bond |
| 115 | [C₉H₇]⁺ | Loss of CO from m/z 143 |
| 57 | [C₂H₅CO]⁺ | α-cleavage, loss of naphthyloxymethyl radical |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of 2-Butanone, 1-(1-naphthyloxy)-. These methods provide a detailed "molecular fingerprint" by detecting the characteristic vibrations of specific chemical bonds and functional groups. nih.gov
Infrared (IR) spectroscopy is particularly effective for identifying the key functional groups within the 2-Butanone, 1-(1-naphthyloxy)- molecule: the ketone carbonyl (C=O) group and the naphthyl ether (C-O-C) linkage. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of these bonds.
The most prominent and diagnostic peak in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the C=O stretching vibration of the ketone. For aliphatic ketones like 2-butanone, this peak typically appears in the range of 1700–1725 cm⁻¹. docbrown.infoechemi.compressbooks.pub The precise position of this band can provide insights into the local chemical environment.
The ether linkage, which connects the naphthyl group to the butanone moiety, is characterized by C-O stretching vibrations. These typically manifest as strong bands in the fingerprint region of the spectrum, generally between 1000 and 1300 cm⁻¹. Specifically, an aryl-alkyl ether would be expected to show a characteristic asymmetric C-O-C stretching band around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.
Other notable absorptions would include C-H stretching vibrations from the aromatic naphthyl ring (typically above 3000 cm⁻¹) and the aliphatic butane (B89635) chain (around 2850–3000 cm⁻¹), as well as C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region. echemi.com
Table 1: Expected Infrared Absorption Bands for 2-Butanone, 1-(1-naphthyloxy)-
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| ~3100-3000 | Medium | C-H Stretch | Aromatic (Naphthyl) |
| ~2980-2870 | Medium | C-H Stretch | Aliphatic (Butyl chain) |
| ~1715 | Strong | C=O Stretch | Ketone |
| ~1600, ~1500 | Medium-Weak | C=C Stretch | Aromatic (Naphthyl) |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |
| ~1040 | Strong | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |
Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov While IR spectroscopy is based on the absorption of light, Raman spectroscopy involves the inelastic scattering of light. nih.gov A key advantage of Raman spectroscopy is that non-polar bonds and symmetric vibrations, which are often weak in IR spectra, can produce strong Raman signals.
X-ray Crystallography for Solid-State Structure Determination of 2-Butanone, 1-(1-naphthyloxy)- and Derivatives
Single crystal X-ray diffraction (SCXRD) offers the most unambiguous structural determination, provided that a suitable single crystal of the compound can be grown. nih.gov The process involves mounting a high-quality crystal (typically < 0.3 mm) on a diffractometer and exposing it to a monochromatic X-ray beam. carleton.educam.ac.uk
The resulting diffraction data allows for the calculation of an electron density map, from which the positions of individual atoms can be determined with high precision. For 2-Butanone, 1-(1-naphthyloxy)-, an SCXRD study would provide invaluable information on:
The exact conformation of the butanone chain.
The planarity of the naphthyl ring system.
The torsion angles defining the orientation of the naphthyloxy group relative to the rest of the molecule.
Intermolecular interactions (e.g., van der Waals forces, C-H···O interactions) that dictate the crystal packing arrangement.
This technique is the gold standard for confirming the absolute configuration of chiral molecules and for studying polymorphism, where a compound can exist in multiple crystalline forms. rigaku.com
When suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) serves as a valuable alternative. units.itnih.gov This technique is performed on a microcrystalline powder, which contains a vast number of tiny, randomly oriented crystallites. units.it The resulting diffraction pattern is a unique fingerprint for a specific crystalline solid.
Key applications of PXRD for 2-Butanone, 1-(1-naphthyloxy)- include:
Phase Identification: Comparing the experimental PXRD pattern to a database or a pattern calculated from SCXRD data can confirm the identity of a synthesized batch. nih.gov
Purity Assessment: The presence of crystalline impurities will result in additional peaks in the diffraction pattern.
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns, making it a crucial tool in pharmaceutical and materials science research. units.it
Monitoring Solid-State Transformations: PXRD can be used to study changes in the crystal structure induced by factors such as temperature or humidity. units.it
Table 2: Comparison of Crystallographic Techniques
| Technique | Sample Requirement | Information Obtained | Primary Application |
|---|---|---|---|
| Single Crystal XRD | Single, high-quality crystal (~0.05-0.3 mm) | Precise 3D molecular structure, bond lengths, bond angles, absolute configuration | Unambiguous structure elucidation |
| Powder XRD | Microcrystalline powder | Crystalline fingerprint, lattice parameters, phase identity | Routine identification, purity analysis, polymorph screening |
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatography is an indispensable tool for the separation, identification, and quantification of 2-Butanone, 1-(1-naphthyloxy)- from reaction mixtures and for assessing its purity. The choice of method depends on the compound's volatility, polarity, and the nature of the matrix it is in.
Given the molecular structure—a moderately polar ketone with a large, non-polar aromatic naphthyl group—both gas and liquid chromatography are viable techniques.
High-Performance Liquid Chromatography (HPLC): This is a highly versatile method for non-volatile or thermally sensitive compounds. For 2-Butanone, 1-(1-naphthyloxy)-, a reversed-phase HPLC (RP-HPLC) method would likely be most effective. nih.govresearchgate.net
Stationary Phase: A non-polar column, such as a C18 or C8 silica (B1680970) column.
Mobile Phase: A polar solvent mixture, typically consisting of acetonitrile (B52724) or methanol (B129727) and water. nih.gov
Detection: A UV detector would be highly sensitive due to the strong UV absorbance of the naphthyl chromophore.
This setup would allow for the separation of the target compound from more polar starting materials or byproducts.
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC offers high resolution and is often coupled with mass spectrometry (MS) for definitive identification. mdpi.comresearchgate.net
Column: A capillary column with a non-polar or moderately polar stationary phase would be appropriate.
Detection: Flame Ionization Detection (FID) would provide quantitative data, while Mass Spectrometry (GC-MS) would provide both retention time and mass spectral data, confirming the molecular weight and fragmentation pattern of the compound. mdpi.com
These chromatographic methods are essential for ensuring the purity of 2-Butanone, 1-(1-naphthyloxy)- and for isolating it for further structural and functional studies.
Gas Chromatography-Mass Spectrometry (GC-MS) Integration
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of semi-volatile compounds like 2-Butanone, 1-(1-naphthyloxy)-. The integration of gas chromatography's separation capabilities with the definitive identification power of mass spectrometry allows for both qualitative and quantitative analysis. jmchemsci.com
For the analysis of analogous compounds such as propranolol (B1214883) and its metabolites, which share the naphthyloxy moiety, derivatization is a common strategy to enhance thermal stability and chromatographic performance. faa.govnih.gov A similar approach, for instance, using an agent like pentafluoropropionic anhydride (B1165640) (PFPA), could be employed for 2-Butanone, 1-(1-naphthyloxy)-. faa.gov The analysis is typically performed on a low-polarity capillary column, such as one coated with 100% methyl siloxane or 5% phenyl-methylpolysiloxane, which separates compounds based on their boiling points and polarity. faa.govtdi-bi.com
The mass spectrometer, operating in electron ionization (EI) mode, typically at 70 eV, fragments the molecule in a reproducible manner. tdi-bi.com The resulting mass spectrum provides a unique fingerprint for the compound. The expected fragmentation pattern for 2-Butanone, 1-(1-naphthyloxy)- would likely include a prominent peak corresponding to the naphthyloxy fragment (m/z 143/144) resulting from cleavage of the ether bond. Other significant fragments would arise from the butanone side chain, such as acylium ions [CH3CH2CO]+ (m/z 57) and [CH3CO]+ (m/z 43), following alpha-cleavage around the carbonyl group. The molecular ion peak [M]+ would also be expected, although its intensity may vary. Identification of the compound is confirmed by comparing the acquired mass spectrum with reference libraries like the National Institute of Standards and Technology (NIST) database. zenodo.org
| Parameter | Condition | Reference |
|---|---|---|
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | faa.govgcms.cz |
| Injection Mode | Splitless | faa.govtdi-bi.com |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | faa.gov |
| Oven Program | Initial 100°C, ramp at 15°C/min to 280°C, hold for 5 min | faa.gov |
| MS Interface Temp | 280°C | faa.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | tdi-bi.com |
| Detection Mode | Full Scan (m/z 40-500) and/or Selected Ion Monitoring (SIM) | tdi-bi.com |
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and related substances, and it is particularly well-suited for 2-Butanone, 1-(1-naphthyloxy)-. Given the compound's aromatic nature and moderate polarity, a reversed-phase HPLC (RP-HPLC) method is the most common and effective approach. nih.govoup.com
Method development typically involves a C18 stationary phase, which provides excellent retention and separation for compounds containing hydrophobic regions like the naphthalene ring system. asianpubs.orgnih.gov The mobile phase is a critical parameter, generally consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer). nih.govasianpubs.orgijper.org The ratio of organic to aqueous phase is optimized to achieve a suitable retention time, while the pH of the buffer is adjusted to ensure the analyte is in a single, non-ionized state for consistent retention and sharp peak shape.
Detection is most effectively achieved using a UV-Vis or Diode-Array Detector (DAD). The naphthalene ring in 2-Butanone, 1-(1-naphthyloxy)- is a strong chromophore, exhibiting significant absorbance in the ultraviolet region. Wavelengths around 220-230 nm or near the compound's absorbance maximum (e.g., ~290 nm for propranolol) are typically selected for high sensitivity. ijper.orgnih.gov The method can be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its linearity, accuracy, precision, and robustness for quantitative analysis. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | asianpubs.orgijper.org |
| Mobile Phase | Acetonitrile : 0.02 M Potassium Phosphate Buffer (pH 3.5) (55:45 v/v) | nih.govijper.org |
| Flow Rate | 1.0 mL/min | auroraprosci.com |
| Column Temperature | Ambient or controlled at 30°C | auroraprosci.com |
| Injection Volume | 20 µL | auroraprosci.com |
| Detection | UV at 230 nm | oup.com |
Advanced Separation Techniques (e.g., Chiral Chromatography)
The structure of 2-Butanone, 1-(1-naphthyloxy)-, specifically 1-(1-naphthyloxy)butan-2-one, contains a stereocenter at the second carbon of the butanone chain. This means the compound exists as a pair of enantiomers. Since enantiomers can exhibit different pharmacological and toxicological profiles, their separation and quantification are crucial. nih.gov Chiral chromatography, particularly chiral HPLC, is the predominant technique for this purpose. nih.gov
Direct enantioseparation is achieved using a chiral stationary phase (CSP). For compounds containing aromatic groups, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are often highly effective. rsc.org These phases separate enantiomers based on the differential formation of transient diastereomeric complexes through interactions like hydrogen bonding, dipole-dipole, and π-π stacking with the chiral selector.
The choice of mobile phase is critical for achieving resolution. In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol modifier (such as isopropanol (B130326) or ethanol) are commonly used. rsc.org The ratio of the alcohol modifier is carefully optimized to balance retention time and enantioselectivity. Alternatively, reversed-phase or polar organic modes can be employed with different CSPs. Another approach involves pre-column derivatization with a chiral reagent, creating diastereomers that can then be separated on a standard achiral column, such as a C18 phase. researchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Column (CSP) | Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative) | rsc.org |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size | |
| Mobile Phase | n-Hexane : Isopropanol (90:10 v/v) | rsc.org |
| Flow Rate | 1.0 mL/min | rsc.org |
| Temperature | Ambient | |
| Detection | UV at 230 nm | rsc.org |
Computational and Theoretical Chemistry Studies of 2 Butanone, 1 1 Naphthyloxy
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of characteristics, from molecular geometry to reactivity, without the need for empirical data. nih.gov
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. wien2k.atdiva-portal.org It is favored for its balance of accuracy and computational efficiency, making it suitable for medium to large-sized molecules like 2-Butanone (B6335102), 1-(1-naphthyloxy)-. DFT calculations are instrumental in determining various ground state properties.
Key applications of DFT for this molecule include:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the minimum energy structure). For 2-Butanone, 1-(1-naphthyloxy)-, this would involve finding the optimal bond lengths, bond angles, and dihedral angles, particularly along the flexible butanone chain and its connection to the rigid naphthyloxy group.
Electronic Structure Analysis: Calculating the distribution of electrons within the molecule. This includes mapping the electron density and determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.
Reactivity Descriptors: DFT can be used to calculate indices that predict how and where a molecule will react. researchgate.net For instance, analyzing the local electrophilicity (ωk) and nucleophilicity (Nk) can identify the most reactive sites within the molecule, such as the carbonyl carbon of the butanone moiety or specific positions on the naphthalene (B1677914) ring. researchgate.net
Vibrational Frequencies: Calculation of vibrational frequencies can predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of the synthesized compound.
Table 1: Typical Ground State Properties of Naphthyloxy-Ketones Calculated Using DFT
| Property | Description | Typical Computational Approach | Significance |
| Optimized Geometry | The lowest energy 3D structure with specific bond lengths and angles. | B3LYP/6-311G(d,p) | Provides the foundational structure for all other property calculations. |
| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | B3LYP/6-311++G(d,p) | Indicates chemical reactivity and electronic excitability; a smaller gap suggests higher reactivity. researchgate.net |
| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | B3LYP/6-311++G(d,p) | Influences intermolecular interactions, solubility, and physical properties. |
| Mulliken Atomic Charges | A method for estimating the partial charge on each atom in the molecule. | B3LYP/6-31G(d) | Helps identify electrophilic and nucleophilic centers within the molecule. |
| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | B3LYP/6-311G(d,p) | Corresponds to peaks in IR and Raman spectra, used for structural identification. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. nih.gov These methods are generally more computationally demanding than DFT but can offer higher accuracy, serving as a benchmark for other techniques.
For a molecule like 2-Butanone, 1-(1-naphthyloxy)-, ab initio calculations could be employed for:
High-Accuracy Energy Calculations: Methods like Møller-Plesset perturbation theory (e.g., MP2) and coupled-cluster theory (e.g., CCSD(T)) can provide very accurate single-point energies for specific geometries optimized at a lower level of theory (like DFT). This is crucial for accurately determining reaction barriers and conformational energy differences. researchgate.net
Composite Methods: Techniques such as the Gaussian-n (Gn) series (e.g., G3, G3MP2B3) combine results from several high-level ab initio calculations to extrapolate a highly accurate total energy. nih.govresearchgate.net Such methods are used to compute precise thermochemical properties like enthalpies of formation. researchgate.net
Excited State Analysis: While DFT can be adapted for excited states (TD-DFT), ab initio methods like Configuration Interaction (CI) or Equation-of-Motion Coupled-Cluster (EOM-CC) are often required for a more rigorous description of electronic transitions, which is relevant for understanding the molecule's photochemistry.
The accuracy of both DFT and ab initio calculations is critically dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. arxiv.org A basis set is a set of mathematical functions used to build the molecular orbitals.
Basis Set Selection: For a molecule containing light elements (C, H, O) and an aromatic system like 2-Butanone, 1-(1-naphthyloxy)-, Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are common choices. researchgate.netreddit.com The "(d,p)" indicates the addition of polarization functions, which are essential for describing the anisotropic electron density in chemical bonds. The "++" denotes the inclusion of diffuse functions, which are important for accurately modeling non-covalent interactions and anions. arxiv.org For higher accuracy, correlation-consistent basis sets like Dunning's cc-pVDZ or aug-cc-pVTZ are often used. researchgate.netdigitellinc.com
Functional Validation: There is no single "best" functional for all applications. For organic molecules, hybrid functionals like B3LYP are widely used and have been shown to provide reliable results for geometries and thermochemistry. researchgate.netresearchgate.net However, for specific properties like non-covalent interactions, dispersion-corrected functionals (e.g., B3LYP-D3) or functionals from the Minnesota family (e.g., M06-2X) may provide superior performance. Validation involves comparing computational results for known, similar molecules against experimental data to ensure the chosen level of theory is appropriate.
Table 2: Comparison of Common Basis Sets for Organic Molecule Calculations
| Basis Set | Description | Typical Application | Strengths & Weaknesses |
| 6-31G(d) | A split-valence basis set with d-polarization functions on heavy (non-hydrogen) atoms. | Routine geometry optimizations and frequency calculations for medium-sized molecules. | Good balance of speed and accuracy for structural properties. Less suitable for energy or weak interaction calculations. |
| 6-311++G(d,p) | A triple-split valence basis set with polarization functions on all atoms and diffuse functions on all atoms. | High-accuracy energy calculations, systems with anions, or studies of non-covalent interactions. | More computationally expensive but provides better descriptions of electron distribution. researchgate.net |
| cc-pVTZ | Correlation-consistent polarized valence triple-zeta basis set. | High-accuracy benchmark calculations, systematic study of convergence. | Computationally demanding. Allows for systematic improvement by moving to higher zeta levels (e.g., cc-pVQZ). |
| aug-cc-pVTZ | The cc-pVTZ basis set augmented with diffuse functions. | Accurate calculation of electron affinities, polarizabilities, and intermolecular interactions. digitellinc.com | Very high computational cost, typically used for smaller molecules or for single-point energy calculations. |
Molecular Modeling and Conformation Analysis of 2-Butanone, 1-(1-naphthyloxy)-
Molecular modeling encompasses a broader range of computational techniques used to simulate and predict the behavior of molecules. For a flexible molecule like 2-Butanone, 1-(1-naphthyloxy)-, understanding its conformational preferences and intermolecular interactions is key to predicting its macroscopic properties.
The presence of multiple single bonds in the ether and ketone linkage of 2-Butanone, 1-(1-naphthyloxy)- allows for rotation, leading to various spatial arrangements known as conformers or rotamers. These conformers can have different energies, and the molecule will exist as a population of these structures at room temperature.
Potential Energy Surface (PES) Scan: To explore the conformational landscape, a potential energy surface scan is performed. This involves systematically rotating one or more dihedral angles (e.g., the C-C-O-C angle of the ether linkage) and calculating the molecule's energy at each step.
Identifying Stable Conformers: The resulting energy profile reveals local minima, which correspond to stable conformers (e.g., gauche or anti arrangements), and energy maxima, which represent the transition states between them. researchgate.net The relative energies of these conformers determine their population distribution according to the Boltzmann distribution. For example, studies on similar flexible molecules have shown that different conformers can be favored in the gas phase versus in solution. researchgate.net For 1-fluoro-1-silacyclohexane, the free energy difference between axial and equatorial conformers was calculated to be very small, indicating a mixture of both is present at room temperature. researchgate.net
The way molecules of 2-Butanone, 1-(1-naphthyloxy)- interact with each other and with solvent molecules governs its physical properties like boiling point, solubility, and its tendency to form aggregates or crystals.
Types of Interactions: The primary intermolecular forces at play would be:
Dipole-Dipole Interactions: Arising from the polar carbonyl (C=O) group in the butanone moiety.
van der Waals Forces (Dispersion): These are present between all molecules and are particularly significant for the large, polarizable naphthalene ring. mdpi.com
π-π Stacking: The aromatic naphthalene rings of two adjacent molecules can stack on top of each other, an interaction that is common in aromatic systems.
Computational Modeling: These interactions can be studied by modeling dimers or larger clusters of the molecule. High-level ab initio methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. mdpi.com Such analyses reveal the dominant forces driving molecular association. For instance, in mixtures of butanone with alcohols, dipolar interactions and effects related to molecular self-association play a significant role. researchgate.net
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical models are instrumental in predicting spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural elucidation of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Theoretical calculations, particularly those using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants of a molecule. ruc.dkmdpi.com These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The predicted shielding values are then converted to chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). mdpi.com
By comparing the calculated spectra with experimental data, chemists can confirm structural assignments, assign specific resonances, and understand how electronic structure influences the magnetic environment of the nuclei. semanticscholar.org For complex molecules, this synergy between theoretical prediction and experimental measurement is invaluable. ruc.dk
A specific search of published scientific literature did not yield any studies containing calculated NMR chemical shifts or coupling constants for 2-Butanone, 1-(1-naphthyloxy)-.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are widely used to compute the harmonic vibrational frequencies and their corresponding intensities. researchgate.netnih.gov These calculations are performed on the optimized molecular structure and involve computing the second derivatives of the energy with respect to atomic displacements. researchgate.net
The resulting theoretical vibrational spectrum can be used to assign experimental absorption bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net A comparison between the calculated and experimental spectra helps to confirm the molecule's structure and provides a deeper understanding of its bonding and dynamics. mdpi.com Often, calculated frequencies are scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations. nih.gov
No specific studies detailing the calculated vibrational frequencies and intensities for 2-Butanone, 1-(1-naphthyloxy)- were found in the searched scientific literature.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a key tool for investigating the mechanisms of chemical reactions, allowing for the characterization of reaction pathways and the energetic barriers that govern reaction rates. patonlab.comnih.gov
A potential energy surface (PES) is a mathematical landscape that relates the energy of a molecule or system of molecules to its geometry. nih.govmdpi.com By mapping the PES, chemists can identify stable molecules (reactants and products) corresponding to energy minima, as well as the high-energy transition states that connect them. nih.gov
Modeling transformation mechanisms involves locating the minimum energy path from reactants to products on the PES. This process reveals the step-by-step geometric changes that occur during a reaction and the associated energy changes. Such studies are crucial for understanding reaction selectivity and for designing new chemical transformations.
No published research on the potential energy surface mapping for transformation mechanisms of 2-Butanone, 1-(1-naphthyloxy)- was identified in the literature search.
An Intrinsic Reaction Coordinate (IRC) calculation is a method used to trace the minimum energy path on the potential energy surface, connecting a transition state to its corresponding reactants and products. rowansci.comskku.edu Starting from an optimized transition state geometry, the IRC calculation follows the path of steepest descent in both the forward and reverse directions. nih.govbibbase.org
Successfully performing an IRC calculation confirms that a given transition state indeed connects the intended reactants and products, validating the proposed reaction mechanism. nih.govresearchgate.net The resulting reaction trajectory provides a detailed picture of the geometric evolution of the molecule as the reaction progresses. researchgate.net
A search of the scientific literature did not yield any IRC studies for reaction trajectories involving 2-Butanone, 1-(1-naphthyloxy)-.
Solvent Effects on 2-Butanone, 1-(1-naphthyloxy)- Behavior via Continuum and Explicit Models
The solvent environment can significantly influence a molecule's structure, properties, and reactivity. Computational models account for these effects in two primary ways: continuum (or implicit) models and explicit solvent models.
Continuum models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. nih.gov The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric. This approach is computationally efficient and often provides a good first approximation of bulk solvent effects. nih.gov
Explicit solvent models provide a more detailed and realistic picture by including individual solvent molecules in the simulation. researchgate.net In these quantum mechanics/molecular mechanics (QM/MM) approaches, the solute (QM region) is treated with a high level of theory, while the surrounding solvent molecules (MM region) are treated with a simpler, classical force field. nih.gov This method can capture specific solute-solvent interactions, such as hydrogen bonding, which may be missed by continuum models. researchgate.net
Investigating solvent effects is critical for accurately predicting properties and reaction outcomes in solution. However, no computational studies on the solvent effects on the behavior of 2-Butanone, 1-(1-naphthyloxy)- using either continuum or explicit models were found in the public scientific literature.
Chemical Reactivity, Derivatization, and Transformation Studies of 2 Butanone, 1 1 Naphthyloxy
Functional Group Transformations Involving the Ketone Moiety
The ketone group in 2-Butanone (B6335102), 1-(1-naphthyloxy)- is a versatile site for numerous organic transformations. Its reactivity is central to the derivatization of this compound, allowing for modifications that can significantly alter its chemical and physical properties.
The reduction of the ketone functionality in 2-Butanone, 1-(1-naphthyloxy)- to its corresponding secondary alcohol, 1-(1-naphthyloxy)butan-2-ol, is a fundamental transformation. This reaction is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones. masterorganicchemistry.comlibretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion (H-) to the electrophilic carbonyl carbon. masterorganicchemistry.com
The general mechanism involves the attack of the hydride from the borohydride complex onto the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during an aqueous workup to yield the alcohol. youtube.com While NaBH4 is effective, other reducing agents like lithium aluminum hydride (LiAlH4) can also be used, although LiAlH4 is a much stronger reducing agent and less selective. youtube.comchemistrysteps.com
| Reducing Agent | Solvent | Typical Conditions | Product |
|---|---|---|---|
| Sodium Borohydride (NaBH4) | Methanol (B129727), Ethanol | 0°C to room temperature | 1-(1-naphthyloxy)butan-2-ol |
| Lithium Aluminum Hydride (LiAlH4) | Anhydrous Diethyl Ether, THF | 0°C, followed by aqueous workup | 1-(1-naphthyloxy)butan-2-ol |
Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as Raney Nickel, platinum, or palladium, represents another method for the reduction of ketones to alcohols. chemistrysteps.com
The ketone moiety of 2-Butanone, 1-(1-naphthyloxy)- possesses α-hydrogens, which allows for the formation of enolates and subsequent conversion to enol ethers and enamines.
Enol Ethers: Silyl (B83357) enol ethers are important synthetic intermediates that can be prepared by reacting an enolizable ketone with a silyl electrophile, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base. wikipedia.org The choice of base and reaction conditions can control the regioselectivity of the enol ether formation. A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enol ether, whereas a weaker base like triethylamine (B128534) may lead to the thermodynamic product. wikipedia.org
Enamines: Enamines are formed from the reaction of a ketone with a secondary amine, such as pyrrolidine (B122466) or morpholine, typically with acid catalysis to facilitate the removal of water. masterorganicchemistry.commychemblog.com These reactions proceed through an iminium ion intermediate. chemistrysteps.com The resulting enamine is a nucleophilic species at the α-carbon and can be used in various carbon-carbon bond-forming reactions, a strategy known as the Stork enamine synthesis. chemistrysteps.comnrochemistry.com Subsequent hydrolysis of the enamine regenerates the ketone functionality in the modified structure. chemistrysteps.com
The carbonyl group of 2-Butanone, 1-(1-naphthyloxy)- readily undergoes condensation reactions with nitrogen-based nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. These derivatives are often crystalline solids and are useful for the characterization of carbonyl compounds.
Oximes: The reaction with hydroxylamine (NH2OH) under mildly acidic conditions yields the corresponding oxime. This reaction is a classic method for the derivatization of ketones.
Hydrazones: Hydrazones are synthesized by treating the ketone with hydrazine (H2N-NH2) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). nih.govmdpi.comorganic-chemistry.org The reaction is typically carried out in a protic solvent like ethanol. mdpi.com The formation of these derivatives serves as a reliable method for identifying and characterizing ketones. researchgate.net The general structure of hydrazones is R1R2C=N-NR3R4. mdpi.com
| Reagent | Product Class | Typical Conditions |
|---|---|---|
| Hydroxylamine (NH2OH) | Oxime | Mildly acidic, aqueous/alcoholic solution |
| Hydrazine (H2NNH2) | Hydrazone | Ethanol, reflux |
| Phenylhydrazine | Phenylhydrazone | Ethanol, reflux |
| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | Acidic solution (Brady's reagent) |
Reactions Involving the Naphthyloxy Moiety
The naphthyloxy portion of the molecule, consisting of a naphthalene (B1677914) ring connected via an ether linkage, presents additional sites for chemical modification.
The naphthalene ring system is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org In naphthalene, the α-positions (1, 4, 5, and 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, and 7) due to the greater stability of the carbocation intermediate formed during α-attack. pearson.com The 1-naphthyloxy group is an activating, ortho-, para-directing group. Therefore, incoming electrophiles are expected to substitute at the positions ortho and para to the ether linkage, which are positions 2 and 4. Steric hindrance from the ether group might influence the ratio of ortho to para substitution.
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce a nitro (-NO2) group.
Halogenation: Using Br2 or Cl2 with a Lewis acid catalyst like FeBr3 or AlCl3 to introduce a halogen atom.
Friedel-Crafts Alkylation and Acylation: Using an alkyl halide or acyl halide with a strong Lewis acid catalyst (e.g., AlCl3) to introduce an alkyl or acyl group, respectively. wikipedia.orglibretexts.org The acylation reaction is generally preferred as it is not prone to poly-substitution and carbocation rearrangements that can occur in alkylation. organic-chemistry.orgyoutube.com
The ether linkage in 2-Butanone, 1-(1-naphthyloxy)- is generally stable but can be cleaved under harsh conditions using strong acids. wikipedia.orglibretexts.org This reaction typically involves protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com The subsequent step can proceed via an SN1 or SN2 mechanism depending on the structure of the ether. libretexts.org
For an aryl alkyl ether like 2-Butanone, 1-(1-naphthyloxy)-, cleavage with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) would occur. masterorganicchemistry.comlibretexts.org The reaction involves the protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion. Due to the high stability of the sp2-hybridized C-O bond of the naphthyl group, the nucleophilic attack occurs on the alkyl side (the butanone chain). This results in the formation of 1-naphthol (B170400) and the corresponding halogenated butanone derivative. Strong Lewis acids like boron tribromide (BBr3) are also highly effective reagents for cleaving aryl ethers. nih.govresearchgate.net
| Reagent | Mechanism | Products |
|---|---|---|
| HBr (conc.) | SN2 on alkyl side | 1-Naphthol and 1-bromo-2-butanone (B1265390) |
| HI (conc.) | SN2 on alkyl side | 1-Naphthol and 1-iodo-2-butanone |
| BBr3 | Lewis acid-mediated cleavage | 1-Naphthol and 1-bromo-2-butanone (after workup) |
Cyclization and Rearrangement Reactions of 2-Butanone, 1-(1-naphthyloxy)- and Related Compounds
The structure of 2-Butanone, 1-(1-naphthyloxy)-, an α-aryloxy ketone, makes it a candidate for intramolecular cyclization reactions, particularly under acidic or photochemical conditions. These reactions typically involve an electrophilic attack originating from the ketone or an intermediate radical onto the electron-rich naphthalene ring system.
One of the most relevant transformations for this class of compounds is acid-catalyzed cyclodehydration. In a process analogous to the synthesis of benzofurans from α-phenoxy ketones, 2-Butanone, 1-(1-naphthyloxy)- is expected to undergo intramolecular electrophilic aromatic substitution to yield naphthofuran derivatives. This reaction is often promoted by strong acids like polyphosphoric acid or specialized reagents such as Eaton's reagent (phosphorus pentoxide–methanesulfonic acid), which facilitate the formation of a reactive intermediate that subsequently attacks the naphthalene ring. The reaction typically proceeds to form a five-membered furan (B31954) ring fused to the naphthalene core.
Photochemical reactions also offer a pathway for cyclization. Studies on α-aryloxy ketones have shown that irradiation can cause fission of the C–O ether bond, leading to the formation of radical intermediates. This can be followed by an ortho-rearrangement and subsequent cyclization during work-up to produce substituted benzofurans. For 2-Butanone, 1-(1-naphthyloxy)-, this would likely result in the formation of a substituted naphtho[1,2-b]furan (B1202928) or naphtho[2,1-b]furan, depending on the position of the initial attack on the naphthalene ring.
The table below outlines a potential acid-catalyzed cyclization reaction for 2-Butanone, 1-(1-naphthyloxy)-, based on established methods for related α-phenoxy ketones researchgate.net.
| Reactant | Conditions | Expected Major Product | Reaction Type |
|---|---|---|---|
| 2-Butanone, 1-(1-naphthyloxy)- | Eaton's Reagent (P₂O₅/MeSO₃H), Heat | 3-Ethyl-2-methylnaphtho[1,2-b]furan | Intramolecular Electrophilic Aromatic Substitution / Cyclodehydration |
Formation of Advanced Materials Precursors from 2-Butanone, 1-(1-naphthyloxy)-
While direct applications of 2-Butanone, 1-(1-naphthyloxy)- as a precursor for advanced materials are not extensively documented, its molecular structure contains functionalities that are highly valued in materials science. The naphthalene moiety, in particular, is a well-known building block for functional organic materials due to its rigid, planar structure and unique photophysical properties. mdpi.comlifechemicals.com
Naphthalene-based polymers are utilized in a range of applications, including organic light-emitting diodes (OLEDs), where they can serve as blue-emitting components or host materials. mdpi.com The incorporation of naphthalene units into a polymer backbone can enhance thermal stability, charge transport properties, and fluorescence efficiency. emu.edu.tr Furthermore, porous polymers incorporating naphthalene have been developed for applications in gas capture (e.g., CO₂) and the adsorption of heavy metals, demonstrating the versatility of this aromatic system. nih.gov
The ketone and ether functionalities of 2-Butanone, 1-(1-naphthyloxy)- offer reactive sites for polymerization or for grafting the molecule onto other substrates. For instance, the ketone could be a point of attachment in condensation polymerization reactions. The combination of the robust naphthalene core with these reactive sites suggests its potential as a monomer or cross-linking agent in the synthesis of specialized polymers with tailored optical, thermal, or catalytic properties. mdpi.comnih.gov
The table below summarizes the potential roles of the constituent functional groups of 2-Butanone, 1-(1-naphthyloxy)- in the development of advanced materials.
| Functional Group | Potential Role in Materials Science | Resulting Material Properties | Potential Applications |
|---|---|---|---|
| Naphthalene Core | Monomer for conjugated polymers | High thermal stability, charge transport, fluorescence | OLEDs, Organic photovoltaics, Sensors |
| Ketone (C=O) | Site for polymerization or cross-linking | Modified polymer network structure | Thermosetting resins, Functional coatings |
| Ether Linkage (-O-) | Provides flexibility in a polymer chain | Improved processability, modified solubility | High-performance plastics, Membranes |
Applications as a Synthetic Intermediate in Complex Molecule Synthesis
The structure of 2-Butanone, 1-(1-naphthyloxy)- makes it a valuable intermediate for the synthesis of more complex organic molecules, particularly pharmaceuticals. Its chemical framework is closely related to a class of drugs known as β-blockers, which are widely used to treat cardiovascular conditions.
Specifically, the 1-(1-naphthyloxy)propan-2-ol core is the central feature of the β-blocker Propranolol (B1214883). semanticscholar.orgresearchgate.net The standard synthesis of Propranolol involves the reaction of 1-naphthol with epichlorohydrin (B41342) to form an epoxide intermediate, 3-(1-naphthyloxy)-1,2-epoxypropane, followed by a ring-opening reaction with isopropylamine. patsnap.comgoogle.com
2-Butanone, 1-(1-naphthyloxy)- can be considered a precursor to this synthetic pathway. Through chemical manipulation, it could be converted into key intermediates. For example, α-halogenation followed by reduction and dehydrohalogenation could potentially lead to the crucial epoxide intermediate. Alternatively, reduction of the ketone to a secondary alcohol would yield 1-(1-naphthyloxy)-2-butanol, a molecule that could be further functionalized for the synthesis of Propranolol analogs or other biologically active compounds. nih.gov
The table below outlines a hypothetical synthetic route illustrating how 2-Butanone, 1-(1-naphthyloxy)- could serve as a starting material in a multi-step synthesis.
| Step | Reaction | Reagents | Intermediate/Product | Significance |
|---|---|---|---|---|
| 1 | Ketone Reduction | NaBH₄ or LiAlH₄ | 1-(1-Naphthyloxy)-2-butanol | Creation of a chiral secondary alcohol center. |
| 2 | Conversion to Leaving Group | TsCl, pyridine | 1-(1-Naphthyloxy)-2-butyl tosylate | Activation of the alcohol for nucleophilic substitution. |
| 3 | Nucleophilic Substitution | NaN₃ followed by reduction (e.g., H₂, Pd/C) | 2-Amino-1-(1-naphthyloxy)butane | Introduction of an amine group, forming a Propranolol analog scaffold. |
Despite a comprehensive search of available scientific literature, no specific studies on the environmental photochemistry and degradation pathways of the chemical compound 2-Butanone, 1-(1-naphthyloxy)- were found. Research detailing its photolytic degradation, oxidative degradation mechanisms, or biodegradation by microbial consortia appears to be unavailable at this time.
Consequently, it is not possible to provide the detailed, data-driven article as requested in the outline, including specific mechanisms, kinetics, and data tables for the following sections:
Environmental Photochemistry and Degradation Pathways of 2-Butanone (B6335102), 1-(1-naphthyloxy)-6.1. Photolytic Degradation Under Simulated Environmental Conditions 6.1.1. Direct Photolysis Mechanisms and Kinetics 6.1.2. Indirect Photolysis via Environmentally Relevant Reactive Species (e.g., Hydroxyl Radicals) 6.2. Oxidative Degradation Mechanisms in Aquatic and Atmospheric Environments 6.2.1. Reaction with Oxidants (e.g., Ozone, Peroxides) 6.2.2. Hydrolysis Pathways and pH Dependence 6.3. Biodegradation Studies of 2-Butanone, 1-(1-naphthyloxy)- by Microbial Consortia
However, without specific experimental data, any discussion of its environmental fate would be purely speculative and could not be supported by scientific evidence. Further research and experimental studies are required to determine the specific environmental degradation pathways and kinetics of 2-Butanone, 1-(1-naphthyloxy)-.
Biodegradation Studies of 2-Butanone, 1-(1-naphthyloxy)- by Microbial Consortia [6, 9, 36]
Aerobic Degradation Processes and Microbial Pathways
Under aerobic conditions, the microbial degradation of 2-Butanone, 1-(1-naphthyloxy)- is anticipated to be initiated by enzymatic attacks on its aromatic and aliphatic moieties. The presence of a naphthalene (B1677914) ring suggests that microorganisms capable of degrading polycyclic aromatic hydrocarbons (PAHs) would play a significant role.
The initial step in the aerobic breakdown of the naphthalene ring typically involves the action of naphthalene dioxygenase, a multi-component enzyme system. This enzyme incorporates both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. This is then followed by dehydrogenation to yield 1,2-dihydroxynaphthalene. Subsequent degradation proceeds via ring cleavage, either through ortho or meta pathways, eventually leading to intermediates that can enter central metabolic cycles like the Krebs cycle.
The butanone side chain is also susceptible to aerobic degradation. The ether linkage connecting the naphthyl group and the butanone moiety can be cleaved by etherase enzymes, although the stability of this bond can influence the rate of degradation. Once cleaved, the resulting 1-naphthol (B170400) and 2-butanone would be degraded through separate pathways. 2-butanone is known to be readily biodegradable in the environment.
Table 1: Predicted Aerobic Degradation Intermediates of 2-Butanone, 1-(1-naphthyloxy)-
| Intermediate Compound | Predicted Formation Pathway |
| 1-(1-Naphthyloxy)-2-butanol | Reduction of the ketone group |
| 1-Naphthol | Cleavage of the ether linkage |
| 2-Butanone | Cleavage of the ether linkage |
| 1,2-Dihydroxynaphthalene | Dihydroxylation of the naphthalene ring |
| Salicylic acid | Intermediate from naphthalene ring cleavage |
Anaerobic Transformation Pathways in Sediments and Soils
In anaerobic environments such as saturated soils and sediments, the degradation of 2-Butanone, 1-(1-naphthyloxy)- is expected to occur at a slower rate compared to aerobic conditions. The initial steps of anaerobic degradation of aromatic compounds differ significantly from aerobic pathways due to the absence of molecular oxygen.
For the naphthalene moiety, anaerobic degradation is often initiated by a carboxylation reaction, followed by a series of reduction steps to break the aromatic rings. In sulfate-reducing or denitrifying conditions, different microbial consortia would utilize alternative electron acceptors. For instance, under sulfate-reducing conditions, the naphthalene ring may be carboxylated to 2-naphthoic acid, which is then further reduced and cleaved.
The butanone side chain can also be transformed under anaerobic conditions. Ketones can be reduced to their corresponding secondary alcohols. The ether linkage is generally more resistant to cleavage under anaerobic conditions but can be broken by specific anaerobic microorganisms.
Table 2: Potential Anaerobic Transformation Products of 2-Butanone, 1-(1-naphthyloxy)-
| Transformation Product | Potential Formation Pathway |
| 2-Naphthoic acid | Carboxylation of the naphthalene ring |
| Tetrahydro-2-naphthoic acid | Reduction of 2-naphthoic acid |
| 1-Naphthol | Anaerobic cleavage of the ether linkage |
| 2-Butanol | Reduction of the butanone group |
Sorption and Mobility Studies in Environmental Matrices (Soil, Water, Sediment)
Compounds with similar structures, such as some phenoxy herbicides, tend to exhibit moderate sorption to soil organic carbon. The sorption of 2-Butanone, 1-(1-naphthyloxy)- is therefore expected to be positively correlated with the organic carbon content of the soil and sediment. In soils with low organic matter, mobility is likely to be higher, increasing the potential for leaching into groundwater.
The butanone functional group may slightly increase the water solubility compared to a simple naphthyl ether, potentially leading to a lower sorption coefficient than that of unsubstituted naphthalene. The ether linkage is generally stable to hydrolysis, meaning that chemical breakdown in water is not expected to be a major fate process.
Table 3: Estimated Environmental Partitioning Behavior of 2-Butanone, 1-(1-naphthyloxy)-
| Environmental Matrix | Predicted Sorption Potential | Predicted Mobility | Factors Influencing Behavior |
| Soil | Moderate to High | Low to Moderate | Organic carbon content, clay content, pH |
| Sediment | High | Low | Organic carbon content, particle size |
| Water | Low (dissolved phase) | High (potential for transport) | Solubility, interaction with dissolved organic matter |
Development of Environmental Risk Assessment Models for Naphthyloxy-Ketones
Environmental risk assessment for a compound like 2-Butanone, 1-(1-naphthyloxy)- involves evaluating its potential for persistence, bioaccumulation, and toxicity (PBT). Due to the lack of specific experimental data for this compound, Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for estimating its environmental properties and potential risks.
QSAR models for environmental fate can predict parameters such as biodegradability, soil sorption coefficient (Koc), and bioconcentration factor (BCF) based on the molecular structure. For a naphthyloxy-ketone, these models would consider the contributions of the naphthalene ring (increasing hydrophobicity and potential for bioaccumulation) and the ketone and ether groups (which can influence water solubility and biodegradability).
The development of specific risk assessment models for the class of naphthyloxy-ketones would require generating experimental data for representative compounds to calibrate and validate the QSAR predictions. Such models would aim to predict the environmental concentrations in different compartments (PEC) and compare them to predicted no-effect concentrations (PNEC) for relevant aquatic and terrestrial organisms. Given the structural alerts for potential toxicity associated with naphthalene derivatives, a thorough risk assessment would be necessary if this compound were to be used in significant quantities.
Table 4: Key Parameters for Environmental Risk Assessment of Naphthyloxy-Ketones
| Parameter | Method of Estimation | Significance in Risk Assessment |
| Biodegradation Half-life | QSAR, experimental studies | Persistence in the environment |
| Soil Sorption Coefficient (Koc) | QSAR, experimental studies | Mobility and potential for groundwater contamination |
| Bioconcentration Factor (BCF) | QSAR, experimental studies | Potential for accumulation in organisms |
| Aquatic Toxicity (e.g., LC50) | QSAR, ecotoxicological testing | Potential harm to aquatic life |
Advanced Research Perspectives and Future Directions for 2 Butanone, 1 1 Naphthyloxy Studies
Exploration of Unconventional Synthetic Methodologies
The synthesis of 2-Butanone (B6335102), 1-(1-naphthyloxy)- and its analogs is ripe for innovation. Moving beyond traditional batch processing, future methodologies will likely focus on enhancing efficiency, scalability, and stereochemical control.
Flow chemistry, where reactions are conducted in a continuously flowing stream, presents a significant opportunity for the synthesis of 2-Butanone, 1-(1-naphthyloxy)-. wikipedia.org Unlike traditional batch production, continuous flow offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yield, safety, and reproducibility. wikipedia.orgnih.gov This technology is particularly advantageous for handling hazardous reagents or highly exothermic reactions safely. nih.gov The transition from batch to continuous processing for this compound could enable more efficient and scalable production, which is crucial for meeting potential industrial demand. asymchem.com
Key advantages of applying flow chemistry include rapid heat exchange, enhanced safety due to the small volume of reactants at any given time, and the potential for straightforward automation and integration of in-line analysis. wikipedia.orgasymchem.com Future research could focus on developing a dedicated end-to-end continuous flow process, from the initial coupling of 1-naphthol (B170400) to a butanone precursor through to purification, potentially telescoping multiple synthetic steps into a single, seamless operation. mdpi.com
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Stoichiometry | Defined by initial concentrations and volumes | Defined by reagent concentrations and relative flow rates |
| Residence Time | Duration the vessel is held at temperature | Calculated from reactor volume and total flow rate |
| Heat Transfer | Limited by surface-area-to-volume ratio; can be inefficient | Highly efficient due to high surface-area-to-volume ratio |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes (hold-up) |
| Scalability | Often requires re-optimization of reaction conditions | More straightforward by running the system for longer periods |
The synthesis of single-enantiomer compounds is of paramount importance, and biocatalysis offers a powerful tool for achieving high enantioselectivity under mild conditions. nih.govpubtexto.com While direct biocatalytic synthesis of 2-Butanone, 1-(1-naphthyloxy)- has not been reported, research on related structures provides a clear future perspective. For instance, the kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, a key intermediate for beta-blocker synthesis, has been successfully achieved using enzymes. nih.gov
Future work could focus on the ketone moiety of 2-Butanone, 1-(1-naphthyloxy)-. Engineered enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), could be employed for the asymmetric reduction of the ketone to produce the corresponding chiral secondary alcohol with high enantiomeric excess. Furthermore, ω-transaminases could be used to convert the ketone into a chiral amine, another valuable synthetic building block. entrechem.com Directed evolution and de novo design are enzyme engineering techniques that could be used to create bespoke enzymes with optimized activity, stability, and selectivity for the 2-Butanone, 1-(1-naphthyloxy)- substrate. nih.gov
| Enzyme Class | Transformation | Potential Product |
|---|---|---|
| Ketoreductase (KRED) | Asymmetric reduction of ketone | (R)- or (S)-1-(1-naphthyloxy)butan-2-ol |
| ω-Transaminase (ω-TA) | Asymmetric reductive amination of ketone | (R)- or (S)-1-(1-naphthyloxy)butan-2-amine |
| Hydrolase (e.g., Lipase) | Kinetic resolution of a racemic derivative | Enantiomerically enriched substrate or product |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by accelerating the design-make-test-analyze cycle. nih.gov For 2-Butanone, 1-(1-naphthyloxy)-, these computational tools offer a future direction for rapidly exploring its chemical space and predicting its properties. Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various physicochemical and biological properties without the need for extensive experimental work. nih.gov
By training models on datasets of known molecules, it would be possible to predict properties for novel, virtual derivatives of 2-Butanone, 1-(1-naphthyloxy)-. researchgate.netnih.gov Furthermore, generative AI models, such as Generative Adversarial Networks (GANs), could design entirely new molecules based on the 1-(1-naphthyloxy)butan-2-one scaffold, optimized for a specific target property or a polypharmacological profile. nih.gov This in silico approach can prioritize the synthesis of the most promising candidates, saving significant time and resources. kaust.edu.sa
| Property Category | Specific Examples |
|---|---|
| Physicochemical | Solubility, Lipophilicity (logP), Melting Point |
| ADME (Non-clinical) | Passive Permeability, Metabolic Clearance, Plasma Protein Binding |
| Spectroscopic | NMR/IR spectra prediction |
| Reactivity | Activation energies, Reaction outcome prediction |
Development of Sustainable Production Methods and Circular Economy Approaches
Modern chemical synthesis places a strong emphasis on sustainability. Future research on 2-Butanone, 1-(1-naphthyloxy)- should incorporate green chemistry principles to minimize environmental impact. A key perspective is the development of processes that reduce waste and improve atom economy. For example, the synthesis of the related compound 1-(1-naphthyloxy)-2,3-epoxypropane has been optimized using solid-liquid phase transfer catalysis (S-L PTC), a strategy that minimizes waste by achieving 100% selectivity and avoiding by-products. researchgate.net Similar approaches could be adapted for the synthesis of 2-Butanone, 1-(1-naphthyloxy)-.
Furthermore, circular economy concepts could be integrated into its lifecycle. nih.gov This could involve using renewable feedstocks for its synthesis; for instance, the butanone fragment could potentially be derived from the biotechnological production of 2,3-butanediol (B46004) from biomass. mdpi.comresearchgate.net Another avenue is the development of recyclable catalysts for its synthesis, which can be recovered and reused, thereby closing the material loop and reducing waste. cefic.org
Potential for Use as a Chemical Probe in Biochemical Pathway Elucidation (Non-clinical)
A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or pathway. Given that structurally related compounds, like propranolol (B1214883) (which shares the 1-(1-naphthyloxy) moiety), are well-known beta-adrenergic receptor blockers, 2-Butanone, 1-(1-naphthyloxy)- represents a starting point for the development of novel chemical probes.
Future research could focus on modifying the butanone functional group to introduce reporter tags (e.g., fluorophores, biotin) or photoreactive groups for covalent labeling of protein targets. Such probes could be invaluable non-clinical tools for identifying new binding partners or elucidating the biochemical pathways modulated by this chemical scaffold. This direction remains speculative but holds potential for expanding the utility of this compound into fundamental biochemical research.
Discovery of Novel Chemical Transformations and Unexplored Reactivity
The chemical structure of 2-Butanone, 1-(1-naphthyloxy)- possesses several functional groups—a ketone, an ether linkage, and an electron-rich naphthalene (B1677914) ring system—whose reactivity could be further explored. While classical transformations are known, future research could uncover novel reactions and catalytic systems.
Perspectives for exploration include:
Ketone Transformations: Beyond simple reductions, the ketone offers a handle for C-C bond-forming reactions (e.g., aldol (B89426), Mannich, or Grignard reactions) to build more complex molecular architectures. Asymmetric catalytic versions of these reactions would be of particular interest.
Naphthalene Ring Functionalization: While electrophilic aromatic substitution on naphthalene is well-established, new catalytic methods (e.g., C-H activation) could enable regioselective functionalization at positions that are difficult to access through classical methods. This would allow for the synthesis of a diverse library of derivatives.
Ether Bond Cleavage/Rearrangement: The ether linkage is generally stable, but exploring selective catalytic methods for its cleavage or participation in rearrangement reactions (e.g., a Claisen-type rearrangement if an allyl group were present) could lead to novel synthetic pathways.
Investigating the reactivity of this molecule under unconventional conditions, such as in photochemical or electrochemical flow reactors, could also unlock new and unexpected chemical transformations. wikipedia.org
Miniaturized and High-Throughput Analytical Methodologies for Compound Screening
The paradigm of compound screening has shifted dramatically with the advent of miniaturized and high-throughput technologies. These approaches offer substantial advantages in terms of speed, cost-effectiveness, and the conservation of valuable samples and reagents. For a compound like 2-Butanone, 1-(1-naphthyloxy)-, which may be a candidate for various biological or material science applications, these methodologies are invaluable for accelerating the discovery process.
High-throughput screening (HTS) allows for the automated testing of thousands or even millions of compounds against a specific target. youtube.combmglabtech.com This is particularly relevant if 2-Butanone, 1-(1-naphthyloxy)- is considered as a scaffold for developing new kinase inhibitors or other therapeutic agents. nih.govnih.gov Kinase inhibitor libraries, for instance, often contain diverse chemical scaffolds that are screened to identify initial "hits." nih.govselleckchem.com The naphthyloxy moiety of the target compound is a structural feature found in some biologically active molecules, including beta-blockers like propranolol, making it a candidate for such screening campaigns. lcms.cz
Miniaturization is a key component of modern HTS, often employing microplate formats (e.g., 96, 384, or even 1536 wells) to reduce the required sample and reagent volumes significantly. nih.gov Microfluidic systems, or "lab-on-a-chip" technology, represent a further leap in miniaturization, enabling precise manipulation of minute fluid volumes in channels with dimensions in the micrometer range. rsc.orgnih.gov Such systems are advantageous for studying the chemical properties of aromatic ketones and can be adapted for various assays. rsc.orgkfupm.edu.sa For instance, miniaturized colorimetric assays have been developed for the high-throughput detection of ketones, which could be adapted for quantifying 2-Butanone, 1-(1-naphthyloxy)- or its reaction products. dtu.dk
The integration of these technologies can create powerful screening platforms. A hypothetical high-throughput screening workflow for 2-Butanone, 1-(1-naphthyloxy)- could involve dispensing nano- to microliter volumes of the compound into microplates containing a biological target (e.g., an enzyme or a cell line) and then using an automated reader to detect a response, such as changes in fluorescence or absorbance. nih.govmoleculardevices.com
Below is an interactive data table summarizing the key features and potential applications of miniaturized and high-throughput screening methodologies relevant to 2-Butanone, 1-(1-naphthyloxy)-.
| Technology | Key Features | Potential Application for 2-Butanone, 1-(1-naphthyloxy)- |
| High-Throughput Screening (HTS) | - Automated testing of large compound libraries- Use of robotics and microplates- Rapid identification of "hits" | - Screening for biological activity (e.g., enzyme inhibition, receptor binding)- Identifying potential therapeutic applications |
| Microfluidics (Lab-on-a-Chip) | - Manipulation of picoliter to nanoliter fluid volumes- Reduced reagent consumption- Faster analysis times and high separation efficiency | - Miniaturized assays for chemical properties- Studying reaction kinetics- High-throughput analysis of compound purity |
| Miniaturized Colorimetric Assays | - Spectrophotometric detection in microplate format- High sensitivity for specific functional groups (e.g., ketones) | - Quantifying the compound in biological or chemical samples- Screening for products of enzymatic or chemical reactions |
Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions
Understanding the dynamics of chemical reactions is fundamental to optimizing synthesis and uncovering reaction mechanisms. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring are transforming chemical process development. mt.com These methods, often referred to as Process Analytical Technology (PAT), provide a continuous stream of data from a reacting system without the need for sample extraction. mt.comamericanpharmaceuticalreview.comglobalresearchonline.net For the synthesis or subsequent chemical transformations of 2-Butanone, 1-(1-naphthyloxy)-, these techniques offer a powerful means to ensure process robustness and efficiency.
Raman spectroscopy is a particularly valuable tool for in-situ reaction monitoring. spectroscopyonline.comresearchgate.net It is a non-destructive technique that provides detailed information about molecular vibrations, making it highly specific for identifying and quantifying different chemical species in a reaction mixture. nih.gov The synthesis of 2-Butanone, 1-(1-naphthyloxy)-, which could potentially involve a Williamson ether synthesis-type reaction with 1-naphthol, could be monitored in real-time using an immersion Raman probe. researchgate.net This would allow for the tracking of the consumption of reactants and the formation of the product and any intermediates or byproducts. researchgate.net
Other spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy and Near-Infrared (NIR) spectroscopy are also widely used in PAT. spectroscopyonline.com These methods can provide complementary information to Raman spectroscopy and are also amenable to in-situ measurements. For instance, the characteristic carbonyl stretch of the butanone moiety and the aromatic C-O stretch of the naphthyloxy group would likely have distinct signals in the IR spectrum, allowing for their real-time quantification.
Nuclear Magnetic Resonance (NMR) spectroscopy, while traditionally an offline technique, has also seen advancements that allow for in-situ monitoring. The analysis of the NMR spectrum of analogous compounds like propranolol demonstrates the rich structural information that can be obtained, which would be invaluable for tracking the subtle chemical changes occurring during a reaction. thermofisher.com
The data generated from these in-situ techniques can be used to build kinetic models of the reaction, identify reaction endpoints precisely, and detect any process deviations in real-time. This level of process understanding is crucial for scaling up the synthesis of 2-Butanone, 1-(1-naphthyloxy)- from the laboratory to an industrial setting.
The following interactive data table outlines some advanced spectroscopic techniques and their potential for in-situ monitoring of reactions involving 2-Butanone, 1-(1-naphthyloxy)-.
| Spectroscopic Technique | Principle of Operation | Potential for In-Situ Monitoring of 2-Butanone, 1-(1-naphthyloxy)- Reactions |
| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing information on molecular vibrations. | - Monitoring the formation of the ether linkage.- Tracking the consumption of 1-naphthol.- Identifying reaction intermediates and byproducts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation, corresponding to vibrational transitions in molecules. | - Real-time quantification of the carbonyl group.- Monitoring changes in the aromatic substitution pattern. |
| Near-Infrared (NIR) Spectroscopy | Absorption of near-infrared radiation, primarily due to overtones and combination bands of fundamental vibrations. | - Monitoring bulk properties of the reaction mixture.- Can be used for quantitative analysis of reactants and products. |
| In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | - Elucidating reaction mechanisms by identifying transient intermediates.- Providing detailed structural confirmation of the product in the reaction medium. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1-naphthyloxy)-2-butanone, and how do reaction conditions influence yield?
- Methodological Answer : A plausible synthesis involves nucleophilic substitution between 1-naphthol and a halogenated 2-butanone derivative (e.g., 1-bromo-2-butanone). Adapting methods from related naphthyloxy compounds (e.g., (prop‑2‑yn‑1‑yloxy)naphthalene synthesis), use a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate 1-naphthol, followed by alkylation with the halogenated ketone . Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1). Optimize temperature (room temperature vs. reflux) and stoichiometry to improve yield.
Q. How can researchers confirm the structural integrity of 1-(1-naphthyloxy)-2-butanone post-synthesis?
- Methodological Answer : Use spectroscopic techniques:
- NMR : Compare ¹H/¹³C NMR peaks with computational predictions (e.g., NIST Chemistry WebBook for analogous compounds ).
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) via high-resolution MS.
- FT-IR : Identify characteristic carbonyl (C=O, ~1700 cm⁻¹) and aryl ether (C-O-C, ~1250 cm⁻¹) stretches.
Q. What protective measures are critical when handling 1-(1-naphthyloxy)-2-butanone in the lab?
- Methodological Answer : Based on safety data for structurally related ketones:
- Respiratory Protection : Use NIOSH-approved P95 respirators if vapor/mist forms .
- Gloves : Nitrile or neoprene gloves (EN 374 certified) for splash protection .
- Ventilation : Ensure fume hoods maintain concentrations below OSHA exposure limits .
Advanced Research Questions
Q. How does the electronic nature of the naphthyloxy group influence the reactivity of 1-(1-naphthyloxy)-2-butanone in catalytic hydrogenation?
- Methodological Answer : The electron-rich naphthyloxy group may sterically hinder the carbonyl moiety, reducing hydrogenation rates. Perform kinetic studies using Pd/C or Raney Ni under varying H₂ pressures (1–5 atm). Monitor conversion via GC-MS and compare with computational models (DFT) to assess steric/electronic effects.
Q. What analytical challenges arise in quantifying trace impurities in 1-(1-naphthyloxy)-2-butanone, and how can they be resolved?
- Methodological Answer : Impurities like residual 1-naphthol or halogenated intermediates require sensitive detection:
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm.
- LC-MS/MS : Employ MRM transitions for targeted impurity profiling .
Q. How does 1-(1-naphthyloxy)-2-butanone interact with cytochrome P450 enzymes, and what implications does this have for pharmacological studies?
- Methodological Answer : Conduct in vitro assays with human liver microsomes. Incubate the compound with NADPH and monitor metabolite formation via UPLC-QTOF. Compare inhibition profiles with known CYP substrates (e.g., midazolam for CYP3A4) to assess drug-drug interaction risks .
Key Considerations
- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the naphthyloxy group .
- Regulatory Status : No carcinogenicity classification per IARC/ACGIH, but environmental persistence requires disposal via incineration .
- Computational Tools : Use Gaussian or ORCA for optimizing molecular geometry and predicting reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
